The compound is synthesized through organic reactions involving aromatic amines and carboxylic acid derivatives. It falls under the category of benzamides, which are widely studied for their pharmacological properties, including anti-inflammatory and anticancer activities.
The synthesis of N-(2,6-difluorophenyl)-4-methoxybenzamide typically involves several key steps:
N-(2,6-difluorophenyl)-4-methoxybenzamide has a complex molecular structure characterized by:
The presence of fluorine atoms significantly influences the electronic properties of the molecule, enhancing its lipophilicity and potentially affecting its biological activity. The bond lengths and angles within the amide functional group are consistent with typical values observed in similar compounds.
N-(2,6-difluorophenyl)-4-methoxybenzamide can participate in various chemical reactions:
The mechanism of action for N-(2,6-difluorophenyl)-4-methoxybenzamide involves its interaction with specific biological targets:
The exact pathways depend on the target enzyme or receptor and require further investigation through biochemical assays.
Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are used to confirm structure and purity.
N-(2,6-difluorophenyl)-4-methoxybenzamide has several scientific applications:
The structural motif of 2,6-difluorobenzamide emerged as a critical pharmacophore in the 1990s, with early research focused on its utility in antibacterial and antiproliferative agents. Derivatives like 2,6-difluoro-3-methoxybenzamide (DFMBA) were identified as key scaffolds in Filamentous temperature-sensitive protein Z (FtsZ) inhibitors, which disrupt bacterial cell division. The discovery stemmed from structure-activity relationship (SAR) studies comparing non-fluorinated benzamides with their fluorinated counterparts. Researchers observed that fluorination at the 2,6-positions significantly enhanced antibacterial potency against pathogens like Staphylococcus aureus due to improved target binding kinetics [7].
Conformational analyses revealed that fluorination disrupts planarity between the benzamide and aromatic ring. In DFMBA, the dihedral angle averages –27°, contrasting with the near-planar conformation (0°–180°) of non-fluorinated 3-methoxybenzamide (3-MBA). This non-planarity proved essential for effective docking into the allosteric pocket of FtsZ, a protein critical for bacterial cytokinesis [7]. Subsequent optimization yielded advanced derivatives like PC190723 (a tripartite benzamide-FtsZ inhibitor), where the 2,6-difluorobenzamide group anchored hydrophobic interactions with residues Val203, Val207, and Asn263. This historical trajectory underscores the scaffold’s role in overcoming limitations of early benzamide-based antibacterials [7].
Table 1: Evolution of Key 2,6-Difluorobenzamide Derivatives
Compound | Biological Target | Key Structural Feature | Significance |
---|---|---|---|
3-Methoxybenzamide (3-MBA) | FtsZ | Non-fluorinated | Baseline low activity against S. aureus |
DFMBA | FtsZ allosteric site | 2,6-Difluoro substitution | 10× increased activity due to non-planar conformation |
PC190723 | FtsZ (hydrophobic pocket) | 2,6-Difluoro + thiazole linker | Clinical candidate for MRSA infections |
MPT0M004 | Store-operated Ca²⁺ entry | 2,6-Difluoro + pyridine core | Anticancer lead for colorectal cancer |
Fluorinated benzamides leverage the unique physicochemical properties of fluorine—high electronegativity (3.98), small atomic radius (1.47 Å), and low polarizability—to optimize drug-receptor interactions. The 2,6-difluoro substitution pattern specifically enables:
Conformational Restriction: The steric and electronic effects of ortho-fluorine atoms force the amide bond out of plane with the aryl ring (dihedral angle: –27° to –58°). This pre-organizes the molecule for optimal binding to biological targets like FtsZ or SOCE (Store-Operated Calcium Entry) channels. Energy calculations confirm that fluorinated benzamides require 1.98 kcal/mol less energy to adopt bioactive conformations compared to non-fluorinated analogs [7].
Enhanced Hydrophobic Interactions: Fluorine atoms engage in critical non-covalent interactions with protein pockets. In FtsZ, the 6-fluoro group of DFMBA forms C–F···H–C contacts with Val203 (distance: 2.9–3.3 Å), while the 2-fluoro group interacts with Asn263 via C–F···C=O bonds (distance: 3.0–3.2 Å). Similarly, in SOCE inhibitors like MPT0M004, fluorine atoms enhance binding to hydrophobic residues of Orai1/STIM1 complexes, improving inhibitory potency [1] [7].
Metabolic Stability: Fluorine reduces oxidative metabolism in vivo. Pharmacokinetic studies of the SOCE inhibitor MPT0M004 (a 2,6-difluorobenzamide derivative) demonstrate a 24-hour half-life and 34% oral bioavailability in murine models—attributes partly credited to fluorine-induced resistance to cytochrome P450 oxidation [1].
Table 2: Key Physicochemical and Bioactivity Attributes of N-(2,6-Difluorophenyl)-4-Methoxybenzamide and Analogs
Property | Non-Fluorinated Benzamide | 2,6-Difluorobenzamide | Impact on Drug Design |
---|---|---|---|
Dihedral Angle | 0°–180° (planar) | –27° to –58° (non-planar) | Pre-organization for FtsZ/SOCE binding |
Hydrophobic Interactions | Weak | Strong (C–F···H–C/C=O) | Enhanced target affinity and selectivity |
Metabolic Stability | Low (rapid oxidation) | High (T1/2 = 24 h) | Improved pharmacokinetics |
The scaffold’s versatility extends beyond antibacterials. In oncology, N-(2,6-difluorophenyl)-4-methoxybenzamide derivatives modulate SOCE channels, disrupting calcium signaling in colorectal cancer cells [1]. In agrochemistry, they serve as fungicidal SDH inhibitors [10]. This multifunctionality arises from the “molecular hybridization” strategy—combining 2,6-difluorobenzamide with heterocycles (e.g., pyrimidine, pyridine) to target diverse proteins [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: